diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
CAS No.: 864926-79-4
Cat. No.: VC5843316
Molecular Formula: C22H24N2O7S
Molecular Weight: 460.5
* For research use only. Not for human or veterinary use.
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-79-4](/images/structure/VC5843316.png)
Specification
CAS No. | 864926-79-4 |
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Molecular Formula | C22H24N2O7S |
Molecular Weight | 460.5 |
IUPAC Name | diethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Standard InChI | InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-13-9-10-24(22(27)29-4-2)11-17(13)32-20(18)23-19(25)16-12-30-14-7-5-6-8-15(14)31-16/h5-8,16H,3-4,9-12H2,1-2H3,(H,23,25) |
Standard InChI Key | LOBHCRMYMDQDLJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3COC4=CC=CC=C4O3 |
Introduction
Structural and Nomenclature Analysis
Chemical Structure
The compound features a thieno[2,3-c]pyridine core fused with a 4,5-dihydrothiophene ring system. Substituents include:
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Two ethyl dicarboxylate groups at positions 3 and 6.
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A 2,3-dihydrobenzo[b][1, dioxine-2-carboxamido moiety at position 2, which introduces a benzodioxane ring linked via an amide bond.
The IUPAC name reflects this topology: diethyl 2-(2,3-dihydrobenzo[b][1, dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.
Structural Analogues
Similar compounds, such as diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (PubChem CID: 4200976) , share the thienopyridine backbone but differ in substituent groups. The benzodioxane carboxamide in the target compound may enhance solubility or modulate bioactivity compared to aryl ketone substituents .
Synthetic Pathways
Key Intermediate Synthesis
The synthesis of thienopyridine derivatives typically begins with cyclization reactions. For example, 3-amino-7,8-dihydropyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid (compound 1 in Arkivoc ) undergoes condensation with anhydrides to form fused oxazine rings. A analogous approach could apply here:
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Cyclization: Reaction of a thiophene-derived amine with diethyl acetylenedicarboxylate under reflux to form the dihydrothienopyridine core.
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Amide Coupling: Introduction of the benzodioxane carboxamide via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Mechanistic Considerations
The regioselectivity of N-alkylation in similar systems (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidines ) suggests that the ethyl ester groups in the target compound likely direct electrophilic attacks to the pyridine nitrogen, ensuring precise functionalization.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Expected absorption bands include:
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NMR Spectroscopy:
Solubility and Stability
The ethyl ester groups enhance lipid solubility, while the benzodioxane moiety may improve aqueous solubility via dipole interactions. Stability under acidic conditions is likely limited due to ester hydrolysis susceptibility.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate affinity for neurological targets (e.g., 5-HT receptors).
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Computational Modeling: Predict ADMET properties using QSAR models.
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